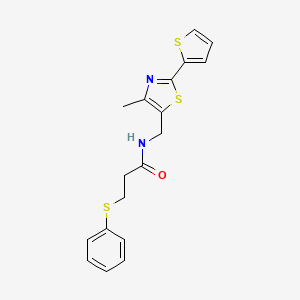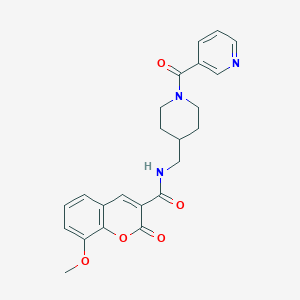
8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, also known as MMPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPIP belongs to the class of compounds known as allosteric modulators, which are compounds that can bind to a specific site on a protein, altering its activity without directly interacting with the protein's active site.
Mecanismo De Acción
8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide acts as an allosteric modulator of the M1 subtype of muscarinic acetylcholine receptors, enhancing the activity of these receptors. This leads to increased release of dopamine and other neurotransmitters in the brain, which can help alleviate symptoms of schizophrenia and other disorders.
Efectos Bioquímicos Y Fisiológicos
8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including enhancing cognitive function, improving working memory, and reducing psychotic symptoms in animal models of schizophrenia. 8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its selectivity for the M1 subtype of muscarinic acetylcholine receptors, which allows for more precise targeting of these receptors. However, one limitation of using 8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
Direcciones Futuras
There are a number of potential future directions for research on 8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective allosteric modulators of muscarinic acetylcholine receptors, which could lead to more effective treatments for schizophrenia and other disorders. Another area of interest is the exploration of 8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide's potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and depression. Additionally, further research is needed to fully understand 8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide's mechanism of action and its effects on neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. One of the most promising applications is its potential use as a treatment for schizophrenia. 8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has been shown to selectively target the M1 subtype of muscarinic acetylcholine receptors, which are believed to play a role in the pathophysiology of schizophrenia.
Propiedades
IUPAC Name |
8-methoxy-2-oxo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-30-19-6-2-4-16-12-18(23(29)31-20(16)19)21(27)25-13-15-7-10-26(11-8-15)22(28)17-5-3-9-24-14-17/h2-6,9,12,14-15H,7-8,10-11,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOLPHNYSQOPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



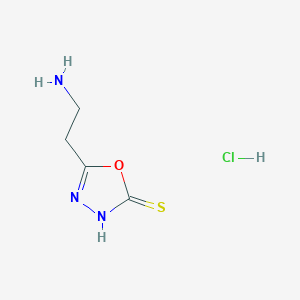
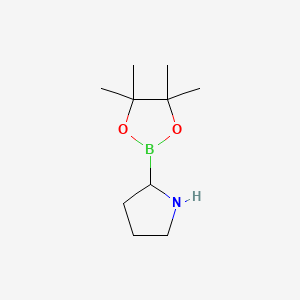

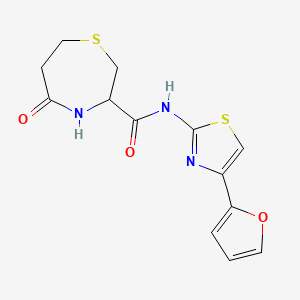
![3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one](/img/structure/B3237876.png)

![2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B3237886.png)
![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3237889.png)
![N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3237903.png)
![5-bromo-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3237913.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3237915.png)
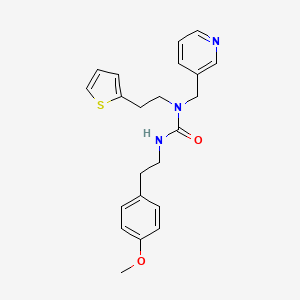
![2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B3237931.png)
